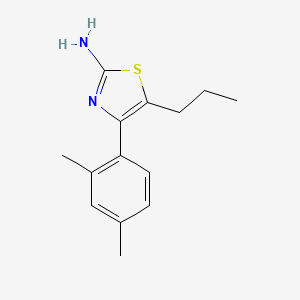
Sulfo-Cy5 DBCO
Descripción general
Descripción
Sulfo-Cy5 DBCO is a water-soluble linker of Cyanine5 fluorophore . It is a near-infrared (NIR) red fluorescent dye with λ abs and λ em of 646nm and 670 nm, respectively . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
The synthesis of this compound involves the reaction of the DBCO group with the Sulfo-Cy5 fluorophore . The DBCO group enables copper-free biocompatible Click Chemistry with fast reaction kinetics and good stability .Molecular Structure Analysis
The molecular formula of this compound is C52H56N4O11S3 . It has a molecular weight of 1009.22 g/mol and an exact mass of 1008.31 g/mol .Chemical Reactions Analysis
This compound reacts with azides via a copper-free “click chemistry” reaction and forms a stable triazole . This reaction does not require a Cu-catalyst or elevated temperatures .Physical and Chemical Properties Analysis
This compound is a blue powder . It is soluble in DMF, DMSO, and water . Its spectroscopic properties include λ abs 646 nm, λ em 661 nm, and ε 251.0 L mmol -1 cm -1 .Aplicaciones Científicas De Investigación
Marcado Celular
Sulfo-Cy5 DBCO se utiliza ampliamente en el marcado celular debido a su alta solubilidad en agua y sus propiedades bioortogonales. Permite el marcado específico de biomoléculas en células vivas sin interferir con los procesos celulares naturales . Esta aplicación es crucial para estudiar la dinámica celular, rastrear poblaciones celulares y comprender las interacciones celulares dentro de sistemas biológicos complejos.
Biosensado
La capacidad del compuesto para actuar como un reportero fluorescente lo hace ideal para aplicaciones de biosensado. This compound se puede conjugar con biomoléculas que se unen específicamente a analitos diana, lo que permite la detección y cuantificación de diversas sustancias biológicas y químicas . Esto tiene implicaciones significativas para el diagnóstico y la monitorización ambiental.
Conjugación de Proteínas y Anticuerpos
Los investigadores utilizan this compound para la conjugación de proteínas y anticuerpos. Esto facilita la visualización y el seguimiento de estas biomoléculas en diversos ensayos, incluida la citometría de flujo y el western blotting. El proceso de conjugación se facilita mediante el grupo DBCO, que reacciona con proteínas o anticuerpos modificados con azida en una reacción de química de clic sin cobre .
Visualización de Ácidos Nucleicos
This compound es valioso en la investigación de ácidos nucleicos para el etiquetado y la visualización de ADN o ARN. Su incorporación a sondas de ácidos nucleicos permite la detección de secuencias específicas dentro de genomas complejos o la visualización de la localización del ARNm en la imagen de células vivas .
Monitorización de Fármacos Terapéuticos
Las propiedades fluorescentes del compuesto se aprovechan en la monitorización de fármacos terapéuticos, donde se puede unir a moléculas de fármacos para rastrear su distribución y acumulación en tejidos biológicos. Esta aplicación es particularmente importante en el desarrollo y la prueba de nuevos fármacos .
Ciencia de Polímeros y Materiales
En la ciencia de polímeros y materiales, this compound se utiliza para etiquetar polímeros o nanopartículas, lo que permite el estudio de su comportamiento y distribución en diferentes entornos. Esto puede conducir al desarrollo de nuevos materiales con propiedades específicas para uso industrial o médico .
Mecanismo De Acción
Target of Action
The primary target of Sulfo-Cy5 DBCO is molecules containing azide groups . The DBCO group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing molecules . This specific connection allows the fluorescent labeling of biomolecules .
Mode of Action
this compound operates through a copper-free “click chemistry” reaction with azide-containing compounds . This reaction forms a stable triazole without the need for a copper catalyst or high temperatures . The DBCO group in this compound enables this reaction .
Biochemical Pathways
The biochemical pathway primarily involved is the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction results in the formation of a stable triazole linkage . The fast kinetics of this reaction allows for efficient labeling of biomolecules .
Pharmacokinetics
It’s known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-containing molecules . This allows for the specific fluorescent labeling of these biomolecules .
Action Environment
The action of this compound is influenced by its environment. Its water solubility allows it to perform labeling reactions in aqueous solutions .
Safety and Hazards
Direcciones Futuras
Sulfo-Cy5 DBCO is a promising tool for bioconjugation and bioimaging due to its water solubility, fast reaction kinetics, and good stability . It is compatible with a wide range of standard fluorescent instrumentation such as imagers, plate readers, and microscopes . Future research may focus on its application in tracking the location and dynamic changes of biomolecules in biological samples .
Análisis Bioquímico
Biochemical Properties
Sulfo-Cy5 DBCO plays a significant role in biochemical reactions. It contains a DBCO (Dibenzylcyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is fast, efficient, and biocompatible, making this compound a valuable tool for labeling biomolecules .
Cellular Effects
This compound is not suitable for staining intracellular components of permeabilized cells as it may exhibit a high background . It can be used to label specific biomolecules, such as DNA, RNA, and cell surface proteins, thereby enabling the visualization of biological processes .
Molecular Mechanism
The mechanism of action of this compound is based on its ability to undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction allows this compound to form a stable triazole linkage with the target molecule, enabling the specific labeling of biomolecules .
Temporal Effects in Laboratory Settings
This compound is known for its stability and long-term effects on cellular function . It is shipped at ambient temperature and can be stored at -20 °C . It has a shelf life of 12 months after the date of delivery .
Metabolic Pathways
Given its ability to react with Azide groups, it is likely involved in pathways where these groups are present .
Transport and Distribution
Due to its water-solubility , it can be distributed in aqueous environments, making it suitable for use in various biological systems.
Subcellular Localization
Given its ability to label specific biomolecules, it is likely that its localization would depend on the localization of the target biomolecule .
Propiedades
IUPAC Name |
1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHUKJFMCCLWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56N4O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was Sulfo-Cy5 DBCO utilized in the study to analyze glycoRNA?
A1: The research employed this compound to specifically label newly synthesized fucoglycoRNA in alveolar epithelial cells. This involved a two-step process:
Q2: What are the advantages of using click chemistry with this compound for glycoRNA detection?
A: The study highlighted several advantages of this approach []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



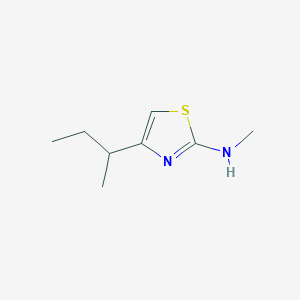
![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)
![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride](/img/structure/B1531223.png)

![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)
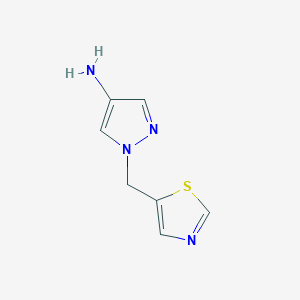
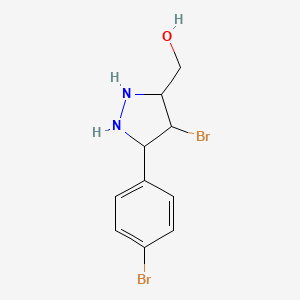
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene](/img/structure/B1531234.png)
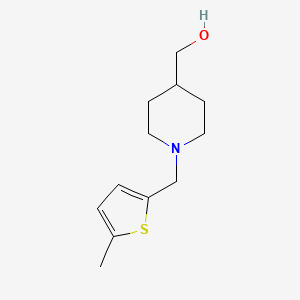


![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)
